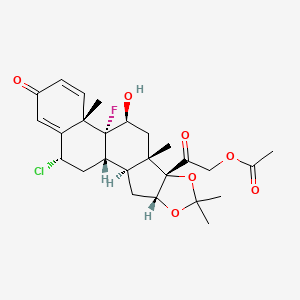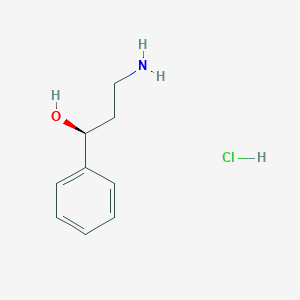
(S)-3-Amino-1-phenylpropan-1-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-Amino-1-phenylpropan-1-ol hydrochloride is a chiral compound with significant importance in various fields of chemistry and biology. It is known for its role as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules. The compound’s structure consists of an amino group, a phenyl group, and a hydroxyl group, making it a versatile building block for various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-1-phenylpropan-1-ol hydrochloride typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the asymmetric reduction of 3-phenylpropanal using chiral catalysts to obtain the desired enantiomer. The reaction conditions often include the use of hydrogen gas and a chiral catalyst such as a rhodium or ruthenium complex.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity. The use of chiral catalysts in large-scale production ensures the enantiomeric purity of the final product.
化学反应分析
Types of Reactions
(S)-3-Amino-1-phenylpropan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-phenylpropanal or 3-phenylpropanone.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives or alkylated products.
科学研究应用
(S)-3-Amino-1-phenylpropan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as an intermediate in the synthesis of bioactive compounds, including pharmaceuticals.
Medicine: Utilized in the development of drugs targeting specific biological pathways.
Industry: Employed in the production of fine chemicals and agrochemicals.
作用机制
The mechanism of action of (S)-3-Amino-1-phenylpropan-1-ol hydrochloride depends on its specific application. In pharmaceutical research, it may act as an enzyme inhibitor or receptor agonist/antagonist. The compound’s molecular targets and pathways vary based on its structural modifications and the biological system in which it is used.
相似化合物的比较
Similar Compounds
®-3-Amino-1-phenylpropan-1-ol hydrochloride: The enantiomer of the compound with different biological activity.
3-Phenylpropanal: A precursor in the synthesis of (S)-3-Amino-1-phenylpropan-1-ol hydrochloride.
3-Phenylpropanone: Another related compound used in organic synthesis.
Uniqueness
This compound is unique due to its chiral nature and the presence of both amino and hydroxyl functional groups. This combination allows for diverse chemical reactivity and makes it a valuable intermediate in the synthesis of various bioactive molecules.
属性
分子式 |
C9H14ClNO |
|---|---|
分子量 |
187.66 g/mol |
IUPAC 名称 |
(1S)-3-amino-1-phenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C9H13NO.ClH/c10-7-6-9(11)8-4-2-1-3-5-8;/h1-5,9,11H,6-7,10H2;1H/t9-;/m0./s1 |
InChI 键 |
GWAJWRXFIVOHTE-FVGYRXGTSA-N |
手性 SMILES |
C1=CC=C(C=C1)[C@H](CCN)O.Cl |
规范 SMILES |
C1=CC=C(C=C1)C(CCN)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[3,4-Dihydro-3-methyl-2,4-dioxo-6-[(3R)-3-piperidinylamino]-1(2H)-pyrimidinyl]methyl]-benzonitrile](/img/structure/B13861714.png)
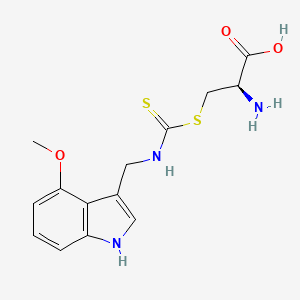
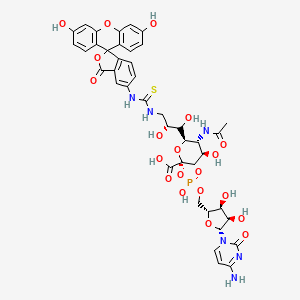
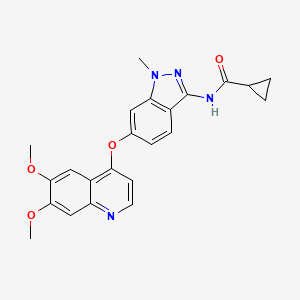
![3-Isobutyl-9,10-dimethoxy-6,7-dihydropyrido[2,1-a]isoquinolin-5-ium Chloride](/img/structure/B13861728.png)
![Octapotassium;[2-[3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate;heptahydrate](/img/structure/B13861749.png)
![tetrasodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R)-3-(4-carboxybutanoyloxy)-4,5-dihydroxyoxolan-2-yl]methyl phosphate;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R)-4-(4-carboxybutanoyloxy)-3,5-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13861753.png)
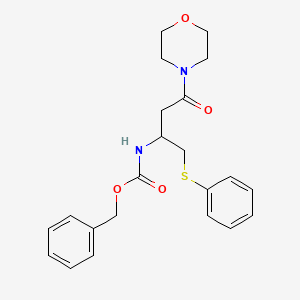
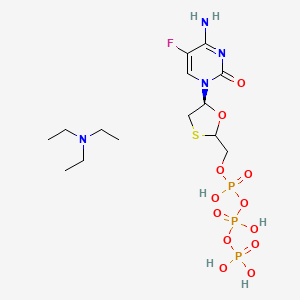
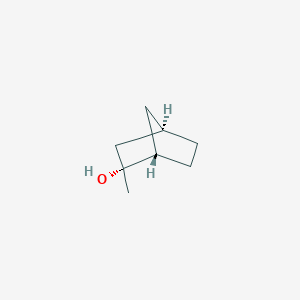

![(4R,6R)-4-(2-Carboxyethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4,6-dicarboxylic Acid](/img/structure/B13861776.png)

